2-(4-Iodo-5-(3-methoxyphenyl)-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodo-5-(3-methoxyphenyl)-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an iodine atom, a methoxyphenyl group, and an ethanol moiety attached to a pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-5-(3-methoxyphenyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, which can be achieved using iodine or an iodine-containing reagent under suitable conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a methoxyphenyl halide and a suitable base.
Formation of the Ethanol Moiety: The final step involves the attachment of the ethanol moiety, which can be achieved through a nucleophilic substitution reaction using an appropriate alcohol and a leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-5-(3-methoxyphenyl)-1H-pyrazol-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-Iodo-5-(3-methoxyphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-5-(3-methoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interaction with Receptors: Binding to cellular receptors and modulating their activity.
Modulation of Signaling Pathways: Affecting various signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-3,5-dimethyl-1-pyrazolyl)phenyl]ethanol: Similar structure but with different substituents on the pyrazole ring.
4-Iodo-3,5-dimethyl-1H-pyrazole: Lacks the ethanol moiety and methoxyphenyl group.
3-Methoxyphenyl-1H-pyrazole: Lacks the iodine atom and ethanol moiety.
Uniqueness
The uniqueness of 2-(4-Iodo-5-(3-methoxyphenyl)-1H-pyrazol-1-yl)ethanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C12H13IN2O2 |
---|---|
Molecular Weight |
344.15 g/mol |
IUPAC Name |
2-[4-iodo-5-(3-methoxyphenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H13IN2O2/c1-17-10-4-2-3-9(7-10)12-11(13)8-14-15(12)5-6-16/h2-4,7-8,16H,5-6H2,1H3 |
InChI Key |
ZJJKFDBXPRCKSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=NN2CCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.